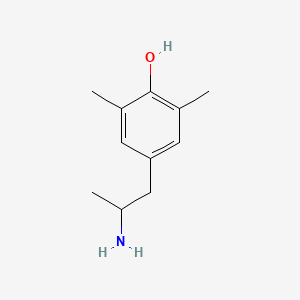
4-(2-Aminopropyl)-2,6-xylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminopropyl)-2,6-xylenol is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of an aminopropyl group attached to the benzene ring, which also contains two methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-2,6-xylenol typically involves the reaction of 2,6-dimethylphenol with 2-aminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminopropyl)-2,6-xylenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aminopropyl group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups.
Applications De Recherche Scientifique
4-(2-Aminopropyl)-2,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of polymers and resins due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 4-(2-Aminopropyl)-2,6-xylenol involves its interaction with various molecular targets and pathways. It can act as a central nervous system stimulant by promoting the release of neurotransmitters such as norepinephrine and dopamine. This is achieved through its action on adrenergic nerve terminals, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyamphetamine: Similar in structure but with different pharmacological properties.
2-Aminothiazole-based Compounds: Share the aminopropyl group but differ in the core structure and biological activities.
Uniqueness
4-(2-Aminopropyl)-2,6-xylenol is unique due to its combination of phenolic and aminopropyl functionalities, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
24160-31-4 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-(2-aminopropyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,9,13H,6,12H2,1-3H3 |
Clé InChI |
ZXGDIDJCGJRCPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


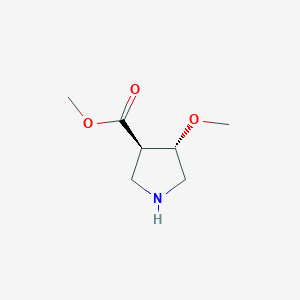

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)

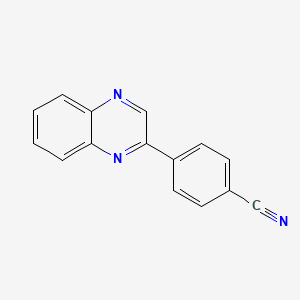
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
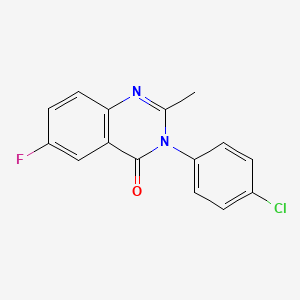
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
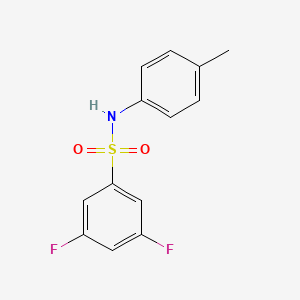
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
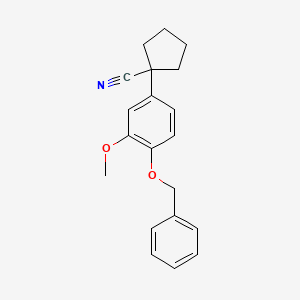

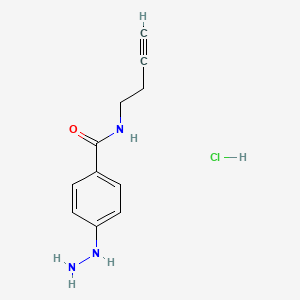
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
